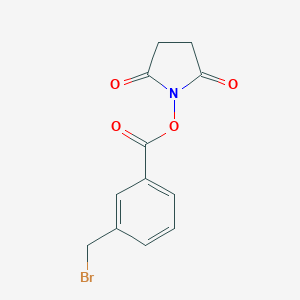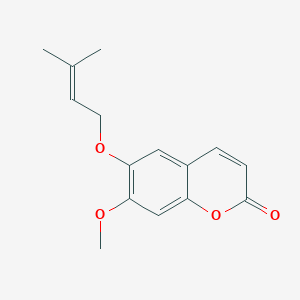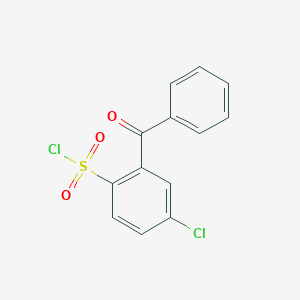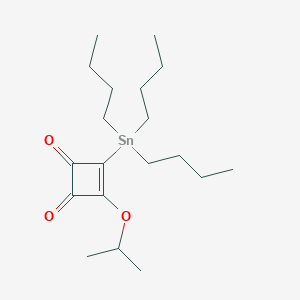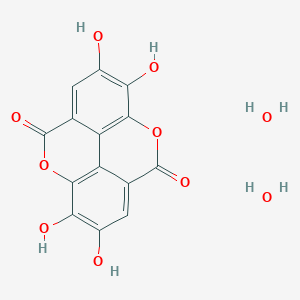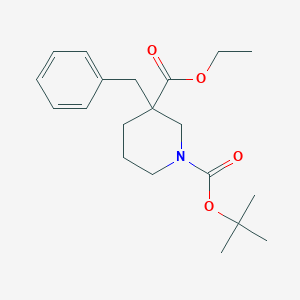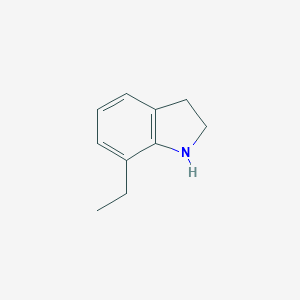
7-エチル-2,3-ジヒドロ-1H-インドール
説明
“7-ethyl-2,3-dihydro-1H-indole” is a compound with the molecular formula C10H13N . It has a molecular weight of 147.22 g/mol . The compound is also known by other names such as “7-ethylindoline” and "7-ETHYLINDOLE (Etodolac intermediate)" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “7-ethyl-2,3-dihydro-1H-indole” include a molecular weight of 147.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 12 Ų .科学的研究の応用
抗ウイルス活性
インドール誘導体は、抗ウイルス剤として有望視されています。例えば:
- 6-アミノ-4-置換アルキル-1H-インドール-2-置換カルボン酸エステル誘導体は、インフルエンザAウイルスに対する阻害活性を示し、化合物メチル6-アミノ-4-イソブトキシ-1H-インドール-2-カルボン酸エステルは特に効果的でした .
- 4-アルキル-1-(5-フルオロ-3-フェニル-1H-インドール-2-カルボニル)チオセミカルバジド誘導体は、コクサッキーB4ウイルスに対して強力な抗ウイルス活性を示しました .
抗炎症および鎮痛特性
特定のインドール誘導体は、抗炎症および鎮痛効果を示しています。
- (S)-N-(1-(ベンゾ[d]チアゾール-2-イルアミノ)-3-(1H-インドール-2-イル)-1-オキソプロパン-2-イル)-N-(4-ニトロフェニルスルホニル)ベンゾアミドおよび(S)-N-(ベンゾ[d]チアゾール-2-イル)-1-(4-ニトロフェニルスルホニル)ピロリジン-2-カルボキサミドなどの化合物は、これらの特性を示しました .
銅を介した2,3-ジヒドロ-1H-インダゾールの合成
7-エチル-2,3-ジヒドロ-1H-インドールは、新規な2,3-ジヒドロ-1H-インダゾールヘテロサイクルの合成のための前駆体として役立ちます。 この合成経路は、中程度の収率から良好な収率で目的のインダゾールを提供し、創薬のための貴重なアプローチとなっています .
その他の潜在的な用途
上記の分野以外にも、インドール誘導体は以下についても調査されています。
要約すると、7-エチル-2,3-ジヒドロ-1H-インドールは、さまざまな科学分野で大きな可能性を秘めており、その誘導体は、新しい治療の可能性を探求し続けています。 🌟🔍
インドール誘導体の生物学的可能性に関する簡単なレビュー [同書] 新規な2,3-ジヒドロ-1H-インダゾールのワンポット合成
将来の方向性
Indole derivatives, including “7-ethyl-2,3-dihydro-1H-indole”, have potential for further exploration due to their diverse pharmacological activities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years . Therefore, the investigation of novel methods of synthesis and the design of novel compounds with biological activity are promising future directions .
作用機序
Target of Action
It is known that indole derivatives, which include 7-ethyl-2,3-dihydro-1h-indole, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad spectrum of biochemical pathways due to their interaction with multiple receptors . These pathways and their downstream effects contribute to the diverse biological activities of indole derivatives .
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, suggesting that they can induce various molecular and cellular changes .
生化学分析
Biochemical Properties
7-ethyl-2,3-dihydro-1H-indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new therapeutic agents . The interactions of 7-ethyl-2,3-dihydro-1H-indole with these biomolecules can influence various biochemical pathways, leading to significant biological effects.
Cellular Effects
The effects of 7-ethyl-2,3-dihydro-1H-indole on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit anticancer activity by inducing apoptosis in cancer cells . Similarly, 7-ethyl-2,3-dihydro-1H-indole may modulate cellular processes, leading to changes in cell behavior and function.
Molecular Mechanism
The molecular mechanism of 7-ethyl-2,3-dihydro-1H-indole involves its interactions with biomolecules at the molecular level. This compound can bind to specific receptors or enzymes, leading to inhibition or activation of these targets. For instance, indole derivatives have been shown to inhibit certain enzymes involved in disease pathways . Additionally, 7-ethyl-2,3-dihydro-1H-indole may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-ethyl-2,3-dihydro-1H-indole can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to 7-ethyl-2,3-dihydro-1H-indole may result in sustained changes in cellular processes, which can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 7-ethyl-2,3-dihydro-1H-indole can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects. Studies have shown that indole derivatives can have threshold effects, where a certain dosage is required to achieve the desired biological activity . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
7-ethyl-2,3-dihydro-1H-indole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the overall biological activity of 7-ethyl-2,3-dihydro-1H-indole and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 7-ethyl-2,3-dihydro-1H-indole within cells and tissues are critical for its biological activity. This compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, the localization and accumulation of 7-ethyl-2,3-dihydro-1H-indole in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 7-ethyl-2,3-dihydro-1H-indole can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 7-ethyl-2,3-dihydro-1H-indole in particular subcellular regions can influence its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
7-ethyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-5,11H,2,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHXMWFBMSQKEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196303-47-6 | |
| Record name | 7-ethyl-2,3-dihydro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



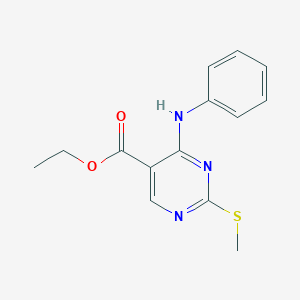
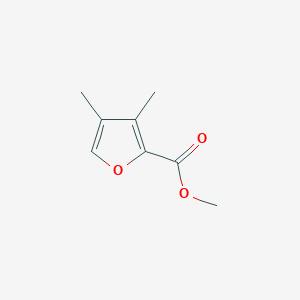

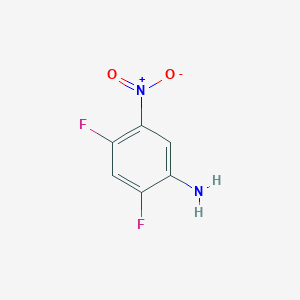


![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
